A Technical Guide to the Mechanism of Action of Diclofop-Methyl on Acetyl-CoA Carboxylase (ACCase)
A Technical Guide to the Mechanism of Action of Diclofop-Methyl on Acetyl-CoA Carboxylase (ACCase)
Introduction
Diclofop-methyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOPs) chemical class, first introduced in the late 1970s.[1][2][3][4] It is highly effective for controlling grass weeds, particularly in broadleaf crops.[3][5] Its herbicidal activity stems from the potent and specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway.[1][5] This guide provides a detailed technical overview of the molecular mechanism of diclofop-methyl's action on ACCase, intended for researchers and professionals in drug development and agricultural science.
Core Mechanism of Action
Diclofop-methyl itself is a pro-herbicide. Upon absorption through the foliage, it is rapidly hydrolyzed within the plant cell to its biologically active form, diclofop (B164953) acid.[4][6] The herbicidal action is specifically targeted at the plastidic, homomeric form of ACCase found in most grass species.[7][8] This selectivity is the basis for its effectiveness against grassy weeds while leaving dicotyledonous crops unharmed, as dicots possess a herbicide-insensitive heteromeric ACCase in their plastids.[2][4]
ACCase catalyzes the first committed step in fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1][9] This reaction occurs in two distinct half-reactions:
-
Biotin (B1667282) Carboxylase (BC) domain: Carboxylation of a biotin prosthetic group.
-
Carboxyltransferase (CT) domain: Transfer of the carboxyl group from biotin to acetyl-CoA.
Diclofop acid specifically inhibits the Carboxyltransferase (CT) domain .[3] Kinetic studies have characterized diclofop as a linear, noncompetitive inhibitor with respect to the acetyl-CoA substrate.[10] This indicates that the herbicide does not bind to the same site as acetyl-CoA but rather to a distinct allosteric site, which, when occupied, prevents the catalytic reaction from proceeding.[3] The inhibition of ACCase leads to a depletion of malonyl-CoA, halting the production of fatty acids necessary for membrane synthesis and ultimately causing cell death in the meristematic regions of susceptible plants.[5]
Caption: ACCase reaction pathway and the point of inhibition by diclofop-acid.
Structural Basis of Inhibition
The molecular basis for diclofop's inhibitory action has been elucidated through crystallographic studies of the yeast ACCase CT domain in complex with the herbicide.[11][12] These studies reveal that diclofop binds within a deep, hydrophobic pocket located at the interface of the CT domain dimer.[12]
Binding of the inhibitor induces significant conformational changes in several active site residues, which is essential for creating the binding pocket.[12] The carboxyl group of diclofop acid forms crucial interactions within the active site. The R-enantiomer of diclofop acid shows a stronger binding affinity and greater herbicidal activity than the S-enantiomer, which is explained by the stereospecific interactions within the binding pocket.[6][12] The aromatic rings of diclofop settle into the hydrophobic pocket, stabilizing the complex.[12] This binding event physically obstructs the active site, preventing the transfer of the carboxyl group to acetyl-CoA and thus inhibiting enzyme function.
Caption: Logical model of diclofop-acid binding at the ACCase CT dimer interface.
Quantitative Data on Diclofop Inhibition
The inhibitory potency of diclofop has been quantified through various biochemical assays and computational models. These values are critical for understanding the herbicide's efficacy and the impact of resistance-conferring mutations.
| Parameter | Species | Biotype/Genotype | Value | Notes | Reference |
| Ki (slope) | Lolium multiflorum | Susceptible | 0.08 µM | Inhibition constant vs. acetyl-CoA. | [10] |
| Ki (intercept) | Lolium multiflorum | Susceptible | 0.44 µM | Inhibition constant vs. acetyl-CoA. | [10] |
| Ki app | Lolium multiflorum | Resistant | 6.5 µM | Apparent inhibition constant. | [10] |
| I₅₀ | Lolium multiflorum | Susceptible | - | ACCase I isoform. | [13] |
| I₅₀ | Lolium multiflorum | Resistant | 19-fold > Susceptible | ACCase I isoform. | [13] |
| I₅₀ | Lolium rigidum | Homozygous 1781-Leu (R) | >100 µM | R/S Ratio: >17 | [7] |
| I₅₀ | Lolium rigidum | Susceptible | ~6 µM | - | [7] |
| Binding Energy | Lolium multiflorum | Wild-Type ACCase | -6.2 kcal/mol | Computational molecular docking. | [1] |
| Binding Energy | Lolium multiflorum | I1781M Mutant | -5.4 kcal/mol | Reduced binding affinity. | [1] |
| Binding Energy | Lolium multiflorum | I2041N Mutant | -5.1 kcal/mol | Reduced binding affinity. | [1] |
| Binding Energy | Lolium multiflorum | C2088R Mutant | -4.7 kcal/mol | Reduced binding affinity. | [1] |
Mechanisms of Resistance
Widespread use of diclofop-methyl has led to the evolution of resistant weed populations. The primary mechanism is target-site resistance, involving single nucleotide polymorphisms in the ACCase gene that result in amino acid substitutions within the CT domain.[1][7] These mutations, such as I1781L, I2041N, and C2088R, are located in or near the herbicide binding pocket.[1][7] They reduce the binding affinity of diclofop, rendering the enzyme less sensitive to inhibition, as reflected in higher I₅₀ and binding energy values for resistant biotypes.[1][7][13]
Experimental Protocols
ACCase Activity Assay (In Vitro Inhibition)
This protocol outlines a common method for measuring ACCase activity and its inhibition by herbicides, often by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).
a. Enzyme Extraction:
-
Harvest 1-2 grams of fresh leaf tissue from young, actively growing plants.[14]
-
Immediately freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle.[14]
-
Homogenize the powder in a cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 20 mM DTT, and protease inhibitors).[14]
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract. The protein concentration should be determined using a standard method like the Bradford assay.
b. Activity Assay:
-
Prepare a reaction mixture containing buffer (e.g., Tricine-HCl), ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).
-
Add a known concentration of diclofop acid (or a solvent control) to the reaction tubes. A dilution series is used to determine I₅₀ values.[15]
-
Pre-incubate the enzyme extract with the reaction mixture and inhibitor for 5-10 minutes at 30-34°C to allow for binding.
-
Initiate the reaction by adding the substrate, acetyl-CoA.
-
Allow the reaction to proceed for a fixed time (e.g., 10-20 minutes).
-
Stop the reaction by adding a strong acid (e.g., 6 M HCl). This terminates the enzymatic reaction and removes unreacted H¹⁴CO₃ as ¹⁴CO₂ gas.
-
After drying, measure the remaining acid-stable radioactivity (incorporated into malonyl-CoA) using liquid scintillation counting.
-
Calculate ACCase activity as nmol of H¹⁴CO₃ fixed per mg of protein per minute. Inhibition is expressed as a percentage of the activity in the solvent control.[8]
Molecular Docking of Diclofop to ACCase CT Domain
This protocol provides a general workflow for computational modeling of the herbicide-enzyme interaction.
a. Preparation of Structures:
-
Receptor: Obtain the 3D crystal structure of the ACCase CT domain from a protein database (e.g., PDB). If a precise structure is unavailable, a homology model can be built using a template (e.g., yeast ACCase).[1]
-
Ligand: Retrieve the 3D structure of diclofop acid from a chemical database like PubChem.[1] Optimize the ligand's geometry and assign charges using computational chemistry software.
b. Docking Simulation:
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site (or "grid box") on the receptor, typically centered on the known active site or the region where resistance mutations occur.
-
Use a docking program (e.g., AutoDock, GOLD) to systematically sample conformations of the ligand within the defined binding site.
-
The program will score and rank the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[1]
c. Analysis:
-
Analyze the top-ranked poses to identify the most favorable binding mode.
-
Examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between diclofop acid and the amino acid residues of the enzyme.
-
Use this data to predict how mutations (e.g., I1781L) might alter these interactions and reduce binding affinity.[1]
Caption: Experimental workflow for identifying target-site resistance mutations in ACCase.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 6. Enantioselective damage of diclofop acid mediated by oxidative stress and acetyl-CoA carboxylase in nontarget plant Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]
- 10. Purification and Characterization of Acetyl-Coenzyme A Carboxylase from Diclofop-Resistant and -Susceptible Lolium multiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to acetyl CoA carboxylase-inhibiting herbicides in Lolium multiflorum | Weed Science | Cambridge Core [cambridge.org]
- 14. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 15. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
